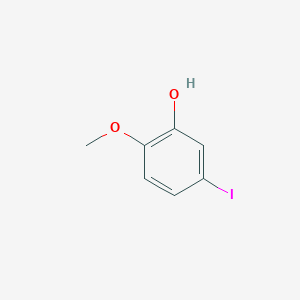

2-(2-Phenylethyl)cyclopentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Phenylethyl)cyclopentan-1-one is a compound that falls within the category of cyclopentane derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis of complex organic molecules. The cyclopentane core is a common motif in many natural products and pharmaceuticals, making the study of its derivatives crucial for advancing medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be achieved through various methods, including intramolecular carbolithiation of olefins. In the papers provided, the synthesis of related compounds, such as 1,2-dialkyl-1-phenyl cyclopentanes, has been described. These syntheses involve the use of butyllithium-promoted carbocyclisation and are highly stereoselective, producing compounds with high stereocontrol at all three stereogenic centers . The choice of solvent plays a critical role in determining the stereochemistry of the resulting compounds, with THF favoring the cis configuration and pentane favoring the trans configuration .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can influence the physical and chemical properties of the compound. The X-ray crystallography of a related compound, 3-benzylidenpentacyclo[9.2.1.5,8.11,11.02,10.04,9]-pentadecane, reveals a highly symmetric condensed cyclopentane system with specific conformational features . Although not directly related to 2-(2-Phenylethyl)cyclopentan-1-one, this analysis provides insight into the structural parameters that can be expected in cyclopentane derivatives.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers do not provide specific reactions for 2-(2-Phenylethyl)cyclopentan-1-one, but they do discuss the reactivity of similar cyclopentane derivatives. For instance, the palladium-catalyzed synthesis of condensed cyclopentanes involves insertion into a Pd-C bond followed by a reductive elimination step, which is highly stereoselective . These reactions are crucial for constructing the cyclopentane core in a controlled manner.

Physical and Chemical Properties Analysis

Cyclopentane-1,3-diones, which share a similar cyclopentane core with 2-(2-Phenylethyl)cyclopentan-1-one, have been studied for their physical-chemical properties. These compounds exhibit pKa values in the range of carboxylic acids and can act as isosteres for the carboxylic acid functional group . This suggests that 2-(2-Phenylethyl)cyclopentan-1-one may also have unique acidity and lipophilicity properties that could be exploited in drug design. The versatility of the cyclopentane structure allows for a wide range of substitutions, which can fine-tune the properties of the final compound .

Wissenschaftliche Forschungsanwendungen

Stereoselective Syntheses : Research has been conducted on the stereoselective synthesis of compounds related to 2-(2-Phenylethyl)cyclopentan-1-one, emphasizing the control over stereogenic centers in the molecular structure (Krief et al., 1996).

Copolymerization in Polymer Science : Studies have explored the copolymerization of related compounds with ethylene, leading to the formation of random copolymers with potential applications in materials science (Pragliola et al., 2013).

Analytical Characterizations : Analytical characterizations of structurally related research chemicals have been conducted, focusing on comprehensive analyses using techniques like mass spectrometry and chromatography (Dybek et al., 2019).

Synthetic Intermediate in Organic Synthesis : Cyclopentane-1,2-dione, closely related to the compound of interest, has been employed as a synthetic intermediate in the preparation of various organic compounds, indicating the versatility of such structures in synthetic chemistry (Wrobel & Cook, 1980).

Potential Inhibitors in Biochemistry : There has been research into compounds such as 2-cyclopenten-1-ones, which are structurally similar, as potential alkylating inhibitors of enzymes, although specific compounds in these studies were found to be inactive (Durand et al., 1993).

Hydrogen Storage Materials : Studies have been conducted on derivatives of cyclopentane for applications in hydrogen storage, analyzing properties like viscosity, thermal stability, and gas stream purity (Luo et al., 2013).

Reactivity and Structural Studies : Research has been conducted on the reactivity and molecular structure of related compounds, exploring how structural changes affect chemical reactivity and properties (Adam et al., 1994).

Hydrocarbon Oxidation : The reactivity of peroxo complexes towards substrates such as cyclopentane has been studied, which is relevant in understanding selective hydrocarbon oxidation (Lecloux et al., 1999).

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUMHBBOKACBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435264 |

Source

|

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethyl)cyclopentan-1-one | |

CAS RN |

14721-44-9 |

Source

|

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)